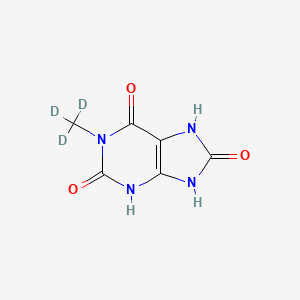

1-Methyluric Acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(trideuteriomethyl)-7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDRTQONISXGJA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC(=O)N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20849615 | |

| Record name | 1-(~2~H_3_)Methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189480-64-5 | |

| Record name | 1-(~2~H_3_)Methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyluric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, analytical methodologies, and metabolic context of 1-Methyluric Acid-d3. This stable isotope-labeled compound is a critical tool in metabolic research, particularly in pharmacokinetic and toxicological studies of methylxanthines like caffeine (B1668208) and theophylline.

Core Physicochemical Data

This compound is the deuterated analog of 1-Methyluric acid, where the three hydrogen atoms of the N1-methyl group are replaced with deuterium (B1214612). This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analyses.

Data Summary Table

| Property | Value | Source(s) |

| Chemical Name | 1-(Methyl-d3)uric Acid; 7,9-Dihydro-1-(methyl-d3)-1H-purine-2,6,8(3H)-trione | [1][2] |

| CAS Number | 1189480-64-5 | [3] |

| Molecular Formula | C₆H₃D₃N₄O₃ | |

| Molecular Weight | 185.16 g/mol | |

| Appearance | Brownish Yellow Solid | |

| Solubility | H₂O : 1 mg/mL (5.40 mM) with sonication and heating to 60°C. DMSO : < 1 mg/mL (Slightly soluble to insoluble). | |

| Storage Conditions | 2-8°C in a refrigerator. | |

| Purity (HPLC) | >95% | |

| Isotopic Purity | Typically ≥95% deuterium incorporation. | |

| LogP (Crippen, estimated) | -3.203 (for non-deuterated form) | |

| InChI Key | QFDRTQONISXGJA-FIBGUPNXSA-N | |

| Isomeric SMILES | [2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)NC1=O |

Experimental Protocols

The characterization and quantification of this compound rely on robust analytical techniques. The primary methods are employed to confirm its identity, purity, and isotopic enrichment.

Purity and Identity Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for verifying the molecular weight and purity of this compound.

-

Objective: To confirm the mass of the deuterated compound and assess its purity by separating it from non-deuterated analogs and other potential impurities.

-

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., a small amount of ammonium (B1175870) hydroxide (B78521) in water to aid solubility). This stock is then diluted to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase.

-

Chromatography: A reversed-phase HPLC method is typically used.

-

Column: C18 or C8 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes is used to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry: The column eluent is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap).

-

Ionization Mode: Negative ion mode is often preferred for uric acid derivatives.

-

Detection: The instrument monitors for the specific mass-to-charge ratio (m/z) of the deprotonated molecular ion [M-H]⁻. For this compound, this corresponds to an m/z of approximately 184.07, confirming the incorporation of three deuterium atoms compared to the non-deuterated m/z of 181.05.

-

-

-

Data Analysis: Purity is assessed by integrating the area of the primary analyte peak in the chromatogram. Isotopic enrichment is confirmed by the mass spectrum, which should show a dominant peak at the expected deuterated mass.

Isotopic Enrichment Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is used to confirm the specific location of the deuterium labels.

-

Objective: To verify that the deuterium atoms are located on the N1-methyl group as intended.

-

Methodology:

-

Sample Preparation: A sufficient amount of the compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as DMSO-d₆.

-

¹H NMR (Proton NMR): In a standard ¹H NMR spectrum, the signal corresponding to the N1-methyl protons (which appears around δ ~3.0-3.3 ppm in the non-deuterated compound) will be absent or significantly diminished, confirming successful deuteration.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signal from the -CD₃ group, providing definitive proof of the label's presence and location.

-

-

Data Analysis: The absence of the key proton signal in the ¹H NMR spectrum is the primary indicator of high isotopic enrichment at the target position.

Mandatory Visualizations

Metabolic Pathway of 1-Methyluric Acid

1-Methyluric Acid is a terminal metabolite of caffeine and theophylline. Its formation is a two-step enzymatic process involving key enzymes from drug metabolism pathways.

Caption: Metabolic conversion of caffeine to 1-Methyluric Acid.

Experimental Workflow for Quantification

The use of this compound as an internal standard is crucial for accurately quantifying its non-deuterated counterpart in biological samples. The workflow below illustrates this process.

Caption: Analytical workflow using this compound as an internal standard.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyluric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, analytical methodologies, and metabolic context of 1-Methyluric Acid-d3. This stable isotope-labeled compound is a critical tool in metabolic research, particularly in pharmacokinetic and toxicological studies of methylxanthines like caffeine and theophylline.

Core Physicochemical Data

This compound is the deuterated analog of 1-Methyluric acid, where the three hydrogen atoms of the N1-methyl group are replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analyses.

Data Summary Table

| Property | Value | Source(s) |

| Chemical Name | 1-(Methyl-d3)uric Acid; 7,9-Dihydro-1-(methyl-d3)-1H-purine-2,6,8(3H)-trione | [1][2] |

| CAS Number | 1189480-64-5 | [3] |

| Molecular Formula | C₆H₃D₃N₄O₃ | |

| Molecular Weight | 185.16 g/mol | |

| Appearance | Brownish Yellow Solid | |

| Solubility | H₂O : 1 mg/mL (5.40 mM) with sonication and heating to 60°C. DMSO : < 1 mg/mL (Slightly soluble to insoluble). | |

| Storage Conditions | 2-8°C in a refrigerator. | |

| Purity (HPLC) | >95% | |

| Isotopic Purity | Typically ≥95% deuterium incorporation. | |

| LogP (Crippen, estimated) | -3.203 (for non-deuterated form) | |

| InChI Key | QFDRTQONISXGJA-FIBGUPNXSA-N | |

| Isomeric SMILES | [2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)NC1=O |

Experimental Protocols

The characterization and quantification of this compound rely on robust analytical techniques. The primary methods are employed to confirm its identity, purity, and isotopic enrichment.

Purity and Identity Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for verifying the molecular weight and purity of this compound.

-

Objective: To confirm the mass of the deuterated compound and assess its purity by separating it from non-deuterated analogs and other potential impurities.

-

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., a small amount of ammonium hydroxide in water to aid solubility). This stock is then diluted to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase.

-

Chromatography: A reversed-phase HPLC method is typically used.

-

Column: C18 or C8 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes is used to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry: The column eluent is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap).

-

Ionization Mode: Negative ion mode is often preferred for uric acid derivatives.

-

Detection: The instrument monitors for the specific mass-to-charge ratio (m/z) of the deprotonated molecular ion [M-H]⁻. For this compound, this corresponds to an m/z of approximately 184.07, confirming the incorporation of three deuterium atoms compared to the non-deuterated m/z of 181.05.

-

-

-

Data Analysis: Purity is assessed by integrating the area of the primary analyte peak in the chromatogram. Isotopic enrichment is confirmed by the mass spectrum, which should show a dominant peak at the expected deuterated mass.

Isotopic Enrichment Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is used to confirm the specific location of the deuterium labels.

-

Objective: To verify that the deuterium atoms are located on the N1-methyl group as intended.

-

Methodology:

-

Sample Preparation: A sufficient amount of the compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as DMSO-d₆.

-

¹H NMR (Proton NMR): In a standard ¹H NMR spectrum, the signal corresponding to the N1-methyl protons (which appears around δ ~3.0-3.3 ppm in the non-deuterated compound) will be absent or significantly diminished, confirming successful deuteration.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signal from the -CD₃ group, providing definitive proof of the label's presence and location.

-

-

Data Analysis: The absence of the key proton signal in the ¹H NMR spectrum is the primary indicator of high isotopic enrichment at the target position.

Mandatory Visualizations

Metabolic Pathway of 1-Methyluric Acid

1-Methyluric Acid is a terminal metabolite of caffeine and theophylline. Its formation is a two-step enzymatic process involving key enzymes from drug metabolism pathways.

Caption: Metabolic conversion of caffeine to 1-Methyluric Acid.

Experimental Workflow for Quantification

The use of this compound as an internal standard is crucial for accurately quantifying its non-deuterated counterpart in biological samples. The workflow below illustrates this process.

Caption: Analytical workflow using this compound as an internal standard.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 1-Methyluric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1-Methyluric Acid-d3 (CAS: 1189480-64-5), a crucial internal standard for mass spectrometry-based bioanalytical studies.[1][2] Given its role in pharmacokinetic and metabolic studies of widely consumed compounds like caffeine (B1668208) and theophylline (B1681296), ensuring its chemical and isotopic integrity is paramount.[1][3]

Introduction

This compound is the deuterated analog of 1-Methyluric acid, a primary metabolite of theophylline and a minor metabolite of caffeine.[3] The incorporation of three deuterium (B1214612) atoms in the N1-methyl group allows for its use as an ideal internal standard in quantitative mass spectrometry assays, as it co-elutes with the endogenous analyte but is distinguishable by its higher mass. This guide details a representative synthetic protocol and a robust analytical method for the determination of its isotopic purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of a suitable uric acid precursor using a deuterated methylating agent. A common and effective method involves the direct methylation of uric acid using iodomethane-d3 (B117434) in the presence of a base.

Experimental Protocol: N-methylation of Uric Acid

Materials:

-

Uric Acid (C₅H₄N₄O₃)

-

Iodomethane-d3 (CD₃I)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), 1M

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add uric acid (1 equivalent) and anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Add potassium carbonate (2.5 equivalents) to the suspension. Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

-

Methylation: Slowly add iodomethane-d3 (1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.

-

Acidification: Acidify the mixture to pH 3-4 with 1M hydrochloric acid to precipitate the product.

-

Isolation: Filter the precipitate and wash with cold deionized water.

-

Purification: Recrystallize the crude product from hot water or a suitable solvent system to yield pure this compound.

-

Drying: Dry the purified product under vacuum.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter and is best determined by high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This technique allows for the separation of the deuterated compound from any potential impurities and the accurate determination of the relative abundance of the different isotopic species (d3, d2, d1, and d0).

Experimental Protocol: LC-HRMS for Isotopic Purity

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Materials:

-

This compound sample

-

Methanol (LC-MS grade)

-

Water with 0.1% Formic Acid (LC-MS grade)

-

Acetonitrile with 0.1% Formic Acid (LC-MS grade)

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of the this compound sample in a suitable solvent (e.g., 50:50 Methanol:Water).

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure separation from any non-deuterated or partially deuterated species.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: High-resolution mode (>60,000).

-

Scan Range: m/z 180-195.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z of the protonated molecular ions of this compound ([M+H]⁺ ≈ 186.08), d2 ([M+H]⁺ ≈ 185.07), d1 ([M+H]⁺ ≈ 184.07), and d0 ([M+H]⁺ ≈ 183.06).

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the relative abundance of each isotopic species to determine the isotopic purity.

-

Isotopic Purity Analysis Workflow Diagram

Caption: Workflow for isotopic purity analysis of this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and isotopic purity analysis of this compound.

Table 1: Representative Synthesis Data

| Reactant 1 | Reactant 2 | Product | Representative Yield (%) |

| Uric Acid | Iodomethane-d3 | This compound | 75-85 |

Table 2: Representative Isotopic Purity Data

| Isotopic Species | Theoretical [M+H]⁺ (m/z) | Representative Relative Abundance (%) |

| d3 | 186.08 | >98 |

| d2 | 185.07 | <1.5 |

| d1 | 184.07 | <0.5 |

| d0 | 183.06 | <0.1 |

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic purity assessment of this compound. The presented protocols are based on established chemical principles and analytical techniques, ensuring the production and verification of high-quality, isotopically enriched material suitable for demanding bioanalytical applications. Adherence to these methodologies will enable researchers to confidently utilize this compound as a reliable internal standard in their studies.

References

- 1. Deuterium isotope effects on caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 1-Methyluric acid (HMDB0003099) [hmdb.ca]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 1-Methyluric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1-Methyluric Acid-d3 (CAS: 1189480-64-5), a crucial internal standard for mass spectrometry-based bioanalytical studies.[1][2] Given its role in pharmacokinetic and metabolic studies of widely consumed compounds like caffeine and theophylline, ensuring its chemical and isotopic integrity is paramount.[1][3]

Introduction

This compound is the deuterated analog of 1-Methyluric acid, a primary metabolite of theophylline and a minor metabolite of caffeine.[3] The incorporation of three deuterium atoms in the N1-methyl group allows for its use as an ideal internal standard in quantitative mass spectrometry assays, as it co-elutes with the endogenous analyte but is distinguishable by its higher mass. This guide details a representative synthetic protocol and a robust analytical method for the determination of its isotopic purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of a suitable uric acid precursor using a deuterated methylating agent. A common and effective method involves the direct methylation of uric acid using iodomethane-d3 in the presence of a base.

Experimental Protocol: N-methylation of Uric Acid

Materials:

-

Uric Acid (C₅H₄N₄O₃)

-

Iodomethane-d3 (CD₃I)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), 1M

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add uric acid (1 equivalent) and anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Add potassium carbonate (2.5 equivalents) to the suspension. Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

-

Methylation: Slowly add iodomethane-d3 (1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.

-

Acidification: Acidify the mixture to pH 3-4 with 1M hydrochloric acid to precipitate the product.

-

Isolation: Filter the precipitate and wash with cold deionized water.

-

Purification: Recrystallize the crude product from hot water or a suitable solvent system to yield pure this compound.

-

Drying: Dry the purified product under vacuum.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter and is best determined by high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This technique allows for the separation of the deuterated compound from any potential impurities and the accurate determination of the relative abundance of the different isotopic species (d3, d2, d1, and d0).

Experimental Protocol: LC-HRMS for Isotopic Purity

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Materials:

-

This compound sample

-

Methanol (LC-MS grade)

-

Water with 0.1% Formic Acid (LC-MS grade)

-

Acetonitrile with 0.1% Formic Acid (LC-MS grade)

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of the this compound sample in a suitable solvent (e.g., 50:50 Methanol:Water).

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure separation from any non-deuterated or partially deuterated species.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: High-resolution mode (>60,000).

-

Scan Range: m/z 180-195.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z of the protonated molecular ions of this compound ([M+H]⁺ ≈ 186.08), d2 ([M+H]⁺ ≈ 185.07), d1 ([M+H]⁺ ≈ 184.07), and d0 ([M+H]⁺ ≈ 183.06).

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the relative abundance of each isotopic species to determine the isotopic purity.

-

Isotopic Purity Analysis Workflow Diagram

Caption: Workflow for isotopic purity analysis of this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and isotopic purity analysis of this compound.

Table 1: Representative Synthesis Data

| Reactant 1 | Reactant 2 | Product | Representative Yield (%) |

| Uric Acid | Iodomethane-d3 | This compound | 75-85 |

Table 2: Representative Isotopic Purity Data

| Isotopic Species | Theoretical [M+H]⁺ (m/z) | Representative Relative Abundance (%) |

| d3 | 186.08 | >98 |

| d2 | 185.07 | <1.5 |

| d1 | 184.07 | <0.5 |

| d0 | 183.06 | <0.1 |

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic purity assessment of this compound. The presented protocols are based on established chemical principles and analytical techniques, ensuring the production and verification of high-quality, isotopically enriched material suitable for demanding bioanalytical applications. Adherence to these methodologies will enable researchers to confidently utilize this compound as a reliable internal standard in their studies.

References

- 1. Deuterium isotope effects on caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 1-Methyluric acid (HMDB0003099) [hmdb.ca]

Technical Guide: The Application of 1-Methyluric Acid-d3 in Advanced Caffeine Metabolism Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Complexity of Caffeine (B1668208) Metabolism

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, found in numerous beverages and foods.[1][2] Its metabolism is a complex process, primarily occurring in the liver, and is of significant interest in pharmacology, clinical diagnostics, and drug development.[1][3] The cytochrome P450 enzyme CYP1A2 is responsible for the vast majority of caffeine's primary biotransformation, converting it into its three main metabolites: paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and theophylline (B1681296) (1,3-dimethylxanthine).[3] These metabolites undergo further downstream processing, resulting in a variety of methylxanthines and methyluric acids that are ultimately excreted in urine.

1-Methyluric acid (1-MU) is a significant downstream metabolite, and its accurate quantification, along with other related compounds, is crucial for several applications. These include pharmacokinetic studies, assessing dietary intake, and, most notably, in vivo phenotyping of CYP1A2 enzyme activity. The activity of CYP1A2 varies significantly among individuals due to genetic polymorphisms, environmental factors, and drug interactions, impacting the efficacy and toxicity of numerous clinically important drugs.

The gold standard for quantifying small molecules like caffeine metabolites in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). To achieve the highest degree of accuracy and precision, this technique relies on stable isotope-labeled internal standards. This guide focuses on the critical role and application of 1-Methyluric Acid-d3 (or equivalent heavy-isotope labeled analogs) as an internal standard in caffeine metabolism research.

The Role of 1-Methyluric Acid in the Metabolic Pathway

Caffeine is primarily metabolized via N-demethylation by CYP1A2. Approximately 80-90% is converted to paraxanthine, with the remainder forming theobromine and theophylline. Paraxanthine is further metabolized to 1-methylxanthine (B19228), which is then oxidized by xanthine (B1682287) oxidase (XO) to form 1-methyluric acid. Theophylline also contributes to the 1-methylxanthine pool and subsequently to 1-methyluric acid. Given that 1-methyluric acid is a major urinary metabolite, its concentration is a valuable indicator of the overall flux through these metabolic pathways.

Principle and Importance of Stable Isotope-Labeled Internal Standards

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as this compound for the quantification of 1-methyluric acid.

Key Advantages of SIL Internal Standards:

-

Chemical and Physical Similarity: A SIL IS (e.g., containing deuterium (B1214612) (d), ¹³C, or ¹⁵N) has nearly identical chemical and physical properties to the native analyte. It co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer's source.

-

Correction for Matrix Effects: Biological samples like plasma and urine contain complex mixtures of molecules that can suppress or enhance the ionization of the target analyte, a phenomenon known as the "matrix effect." Because the SIL IS is affected in the same way as the native analyte, the ratio of their signals remains constant, correcting for this variability.

-

Correction for Sample Preparation Variability: Any loss of analyte during sample preparation steps (e.g., protein precipitation, extraction, transfer) will be mirrored by a proportional loss of the SIL IS, ensuring the final analytical ratio is unaffected.

The use of a SIL IS for each analyte is considered the most rigorous approach for bioanalytical method validation.

Experimental Protocols and Data

While commercially available this compound may be specialized, researchers have successfully biosynthesized heavy isotope-labeled 1-methyluric acid for use as an internal standard. The following protocol is a synthesized methodology based on established practices for quantifying caffeine metabolites in urine and plasma.

Detailed Experimental Protocol: LC-MS/MS Quantification

1. Preparation of Internal Standard (IS) Solution:

-

A stock solution of this compound (or a similar labeled standard like [2-¹³C, 1,3-¹⁵N₂]-1-methyluric acid) is prepared in a suitable solvent (e.g., methanol (B129727) or water).

-

A working IS solution is prepared by diluting the stock. This solution often contains a mixture of all SIL IS for the other analytes of interest (e.g., Caffeine-d9, Paraxanthine-d3).

2. Sample Preparation (Human Urine):

-

Thaw frozen urine samples and vortex to mix.

-

Take a 10 µL aliquot of the urine sample.

-

Add 65 µL of a dilution buffer (e.g., 25 mM ammonium (B1175870) formate, pH 2.75).

-

Add 25 µL of the mixed internal standard working solution.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for injection.

3. Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 or similar column (e.g., Kinetex 1.7 µm XB-C18, 100 x 3.0 mm) is commonly used.

-

Mobile Phase A: 0.05-0.5% Acetic or Formic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol with 0.05% Formic Acid.

-

Flow Rate: 200-400 µL/min.

-

Gradient: A gradient elution is employed to separate the various metabolites over a short run time (typically 5-10 minutes).

-

Injection Volume: 10-50 µL.

4. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and its corresponding internal standard.

Data Presentation: Quantitative Tables

The following tables summarize typical parameters used in LC-MS/MS analysis and the resulting pharmacokinetic data.

Table 1: Example MRM Transitions for Caffeine Metabolite Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Caffeine | 195.1 | 138.1 | Positive |

| Paraxanthine | 181.1 | 124.0 | Positive |

| Theophylline | 181.1 | 124.0 | Positive |

| Theobromine | 181.1 | 138.0 | Positive |

| 1-Methyluric Acid | 183.1 | 124.1 | Positive |

| This compound (IS) | 186.1 | 127.1 | Positive |

(Note: Exact m/z values are representative and may vary slightly based on instrumentation and adduct formation. Data synthesized from)

Table 2: Pharmacokinetic Parameters of Caffeine and Metabolites in Plasma

| Compound | Cmax (μM) | Tmax (h) |

|---|---|---|

| Caffeine | 10.50 | 1.2 |

| Paraxanthine | 3.36 | 6.0 (approx.) |

| 1-Methylxanthine | 1.27 | 8.0 (approx.) |

| 1-Methyluric Acid | 1.44 | 8.0 (approx.) |

(Data adapted from a study on healthy subjects after a single coffee dose)

Table 3: Median Urinary Concentrations of Caffeine Metabolites (NHANES 2011-2014)

| Metabolite | Median Concentration (μmol/L) |

|---|---|

| Caffeine (1,3,7-TMX) | 3.08 |

| Paraxanthine (1,7-DMX) | 16.10 |

| 1-Methylxanthine (1-MX) | 26.30 |

| 1-Methyluric Acid (1-MU) | 56.85 |

| 5-acetylamino-6-amino-3-methyluracil (AAMU) | 58.90 |

(Data from a large-scale population study, highlighting 1-MU as a major metabolite)

Application in CYP1A2 Phenotyping

A critical application of quantifying caffeine metabolites is the in vivo assessment of CYP1A2 enzyme activity. This is often done by calculating a metabolic ratio (MR) from concentrations measured in a single biological sample (plasma, saliva, or urine) taken at a specific time point after a caffeine dose. A higher ratio of metabolites to the parent drug indicates higher enzyme activity.

While many ratios exist, one common approach involves downstream metabolites. For example, the ratio of (AFMU + 1U + 1X) / 1,7U has been used as an index of xanthine oxidase activity, while other ratios directly reflect CYP1A2's initial demethylation steps. The accurate measurement of 1-methyluric acid (1U) is essential for these calculations, and the use of this compound ensures this accuracy.

Conclusion

The study of caffeine metabolism provides a powerful, non-invasive window into the activity of key drug-metabolizing enzymes like CYP1A2. The accuracy of these studies hinges on the precise quantification of caffeine and its numerous metabolites in complex biological fluids. 1-Methyluric acid is a major terminal metabolite, making its measurement essential for a complete metabolic profile and for calculating certain enzymatic activity indices.

The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for overcoming the challenges of matrix effects and sample preparation variability in LC-MS/MS analysis. By ensuring the highest level of analytical accuracy and reliability, this compound enables researchers and clinicians to confidently conduct pharmacokinetic studies, assess enzyme function, and ultimately improve our understanding of drug metabolism and personalized medicine.

References

- 1. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Application of 1-Methyluric Acid-d3 in Advanced Caffeine Metabolism Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Complexity of Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, found in numerous beverages and foods.[1][2] Its metabolism is a complex process, primarily occurring in the liver, and is of significant interest in pharmacology, clinical diagnostics, and drug development.[1][3] The cytochrome P450 enzyme CYP1A2 is responsible for the vast majority of caffeine's primary biotransformation, converting it into its three main metabolites: paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).[3] These metabolites undergo further downstream processing, resulting in a variety of methylxanthines and methyluric acids that are ultimately excreted in urine.

1-Methyluric acid (1-MU) is a significant downstream metabolite, and its accurate quantification, along with other related compounds, is crucial for several applications. These include pharmacokinetic studies, assessing dietary intake, and, most notably, in vivo phenotyping of CYP1A2 enzyme activity. The activity of CYP1A2 varies significantly among individuals due to genetic polymorphisms, environmental factors, and drug interactions, impacting the efficacy and toxicity of numerous clinically important drugs.

The gold standard for quantifying small molecules like caffeine metabolites in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). To achieve the highest degree of accuracy and precision, this technique relies on stable isotope-labeled internal standards. This guide focuses on the critical role and application of 1-Methyluric Acid-d3 (or equivalent heavy-isotope labeled analogs) as an internal standard in caffeine metabolism research.

The Role of 1-Methyluric Acid in the Metabolic Pathway

Caffeine is primarily metabolized via N-demethylation by CYP1A2. Approximately 80-90% is converted to paraxanthine, with the remainder forming theobromine and theophylline. Paraxanthine is further metabolized to 1-methylxanthine, which is then oxidized by xanthine oxidase (XO) to form 1-methyluric acid. Theophylline also contributes to the 1-methylxanthine pool and subsequently to 1-methyluric acid. Given that 1-methyluric acid is a major urinary metabolite, its concentration is a valuable indicator of the overall flux through these metabolic pathways.

Principle and Importance of Stable Isotope-Labeled Internal Standards

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as this compound for the quantification of 1-methyluric acid.

Key Advantages of SIL Internal Standards:

-

Chemical and Physical Similarity: A SIL IS (e.g., containing deuterium (d), ¹³C, or ¹⁵N) has nearly identical chemical and physical properties to the native analyte. It co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer's source.

-

Correction for Matrix Effects: Biological samples like plasma and urine contain complex mixtures of molecules that can suppress or enhance the ionization of the target analyte, a phenomenon known as the "matrix effect." Because the SIL IS is affected in the same way as the native analyte, the ratio of their signals remains constant, correcting for this variability.

-

Correction for Sample Preparation Variability: Any loss of analyte during sample preparation steps (e.g., protein precipitation, extraction, transfer) will be mirrored by a proportional loss of the SIL IS, ensuring the final analytical ratio is unaffected.

The use of a SIL IS for each analyte is considered the most rigorous approach for bioanalytical method validation.

Experimental Protocols and Data

While commercially available this compound may be specialized, researchers have successfully biosynthesized heavy isotope-labeled 1-methyluric acid for use as an internal standard. The following protocol is a synthesized methodology based on established practices for quantifying caffeine metabolites in urine and plasma.

Detailed Experimental Protocol: LC-MS/MS Quantification

1. Preparation of Internal Standard (IS) Solution:

-

A stock solution of this compound (or a similar labeled standard like [2-¹³C, 1,3-¹⁵N₂]-1-methyluric acid) is prepared in a suitable solvent (e.g., methanol or water).

-

A working IS solution is prepared by diluting the stock. This solution often contains a mixture of all SIL IS for the other analytes of interest (e.g., Caffeine-d9, Paraxanthine-d3).

2. Sample Preparation (Human Urine):

-

Thaw frozen urine samples and vortex to mix.

-

Take a 10 µL aliquot of the urine sample.

-

Add 65 µL of a dilution buffer (e.g., 25 mM ammonium formate, pH 2.75).

-

Add 25 µL of the mixed internal standard working solution.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for injection.

3. Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 or similar column (e.g., Kinetex 1.7 µm XB-C18, 100 x 3.0 mm) is commonly used.

-

Mobile Phase A: 0.05-0.5% Acetic or Formic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol with 0.05% Formic Acid.

-

Flow Rate: 200-400 µL/min.

-

Gradient: A gradient elution is employed to separate the various metabolites over a short run time (typically 5-10 minutes).

-

Injection Volume: 10-50 µL.

4. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and its corresponding internal standard.

Data Presentation: Quantitative Tables

The following tables summarize typical parameters used in LC-MS/MS analysis and the resulting pharmacokinetic data.

Table 1: Example MRM Transitions for Caffeine Metabolite Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Caffeine | 195.1 | 138.1 | Positive |

| Paraxanthine | 181.1 | 124.0 | Positive |

| Theophylline | 181.1 | 124.0 | Positive |

| Theobromine | 181.1 | 138.0 | Positive |

| 1-Methyluric Acid | 183.1 | 124.1 | Positive |

| This compound (IS) | 186.1 | 127.1 | Positive |

(Note: Exact m/z values are representative and may vary slightly based on instrumentation and adduct formation. Data synthesized from)

Table 2: Pharmacokinetic Parameters of Caffeine and Metabolites in Plasma

| Compound | Cmax (μM) | Tmax (h) |

|---|---|---|

| Caffeine | 10.50 | 1.2 |

| Paraxanthine | 3.36 | 6.0 (approx.) |

| 1-Methylxanthine | 1.27 | 8.0 (approx.) |

| 1-Methyluric Acid | 1.44 | 8.0 (approx.) |

(Data adapted from a study on healthy subjects after a single coffee dose)

Table 3: Median Urinary Concentrations of Caffeine Metabolites (NHANES 2011-2014)

| Metabolite | Median Concentration (μmol/L) |

|---|---|

| Caffeine (1,3,7-TMX) | 3.08 |

| Paraxanthine (1,7-DMX) | 16.10 |

| 1-Methylxanthine (1-MX) | 26.30 |

| 1-Methyluric Acid (1-MU) | 56.85 |

| 5-acetylamino-6-amino-3-methyluracil (AAMU) | 58.90 |

(Data from a large-scale population study, highlighting 1-MU as a major metabolite)

Application in CYP1A2 Phenotyping

A critical application of quantifying caffeine metabolites is the in vivo assessment of CYP1A2 enzyme activity. This is often done by calculating a metabolic ratio (MR) from concentrations measured in a single biological sample (plasma, saliva, or urine) taken at a specific time point after a caffeine dose. A higher ratio of metabolites to the parent drug indicates higher enzyme activity.

While many ratios exist, one common approach involves downstream metabolites. For example, the ratio of (AFMU + 1U + 1X) / 1,7U has been used as an index of xanthine oxidase activity, while other ratios directly reflect CYP1A2's initial demethylation steps. The accurate measurement of 1-methyluric acid (1U) is essential for these calculations, and the use of this compound ensures this accuracy.

Conclusion

The study of caffeine metabolism provides a powerful, non-invasive window into the activity of key drug-metabolizing enzymes like CYP1A2. The accuracy of these studies hinges on the precise quantification of caffeine and its numerous metabolites in complex biological fluids. 1-Methyluric acid is a major terminal metabolite, making its measurement essential for a complete metabolic profile and for calculating certain enzymatic activity indices.

The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for overcoming the challenges of matrix effects and sample preparation variability in LC-MS/MS analysis. By ensuring the highest level of analytical accuracy and reliability, this compound enables researchers and clinicians to confidently conduct pharmacokinetic studies, assess enzyme function, and ultimately improve our understanding of drug metabolism and personalized medicine.

References

- 1. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Theophylline: A Technical Guide Utilizing 1-Methyluric Acid-d3 as a Key Analytical Tool

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetics of theophylline (B1681296), a methylxanthine drug widely used in the treatment of respiratory diseases. A particular focus is placed on the role and application of the stable isotope-labeled metabolite, 1-Methyluric Acid-d3, in elucidating the metabolic pathways and quantifying the disposition of theophylline. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of metabolic and experimental workflows.

Introduction to Theophylline Pharmacokinetics

Theophylline is a bronchodilator with a narrow therapeutic index, necessitating a thorough understanding of its pharmacokinetic profile to ensure efficacy and minimize toxicity.[1] The drug is primarily metabolized in the liver, with less than 15% excreted unchanged in the urine.[2][3] The major metabolic pathways involve N-demethylation and 8-hydroxylation, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP1A2 and to a lesser extent, CYP2E1.[4]

The main metabolites of theophylline include:

-

1,3-dimethyluric acid (1,3-DMU)

-

1-methyluric acid (1-MU)

-

3-methylxanthine (3-MX)

1-Methyluric acid is a significant metabolite, and its formation is a key indicator of one of the N-demethylation pathways of theophylline.[5] The use of stable isotope-labeled compounds, such as this compound, has become an invaluable tool in pharmacokinetic research. These labeled compounds can be used as internal standards for highly accurate quantification by isotope dilution mass spectrometry or as tracers to investigate the kinetics of metabolic pathways without introducing pharmacological effects.

Theophylline Metabolic Pathway

The metabolism of theophylline is a multi-step process involving several enzymes. The following diagram illustrates the primary metabolic pathways leading to the formation of its major metabolites, including 1-methyluric acid.

Caption: Metabolic pathway of theophylline.

Quantitative Analysis of Theophylline and its Metabolites

Accurate quantification of theophylline and its metabolites is crucial for pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving high sensitivity and specificity.

Pharmacokinetic Parameters of Theophylline

The following table summarizes the key pharmacokinetic parameters of theophylline from a dose-ranging study in healthy adult volunteers.

| Parameter | 125 mg Dose | 250 mg Dose | 375 mg Dose | 500 mg Dose |

| Cmax (mg/L) | 2.6 ± 0.3 | 5.1 ± 0.6 | 7.8 ± 0.9 | 10.2 ± 1.2 |

| tmax (h) | 1.9 ± 0.4 | 2.1 ± 0.5 | 2.3 ± 0.6 | 2.5 ± 0.7 |

| AUC₀-∞ (mg·h/L) | 28.5 ± 5.4 | 58.2 ± 11.5 | 89.1 ± 18.2 | 118.6 ± 24.1 |

| t½ (h) | 7.9 ± 1.5 | 8.1 ± 1.6 | 8.3 ± 1.7 | 8.5 ± 1.8 |

| CL (L/h/kg) | 0.045 ± 0.008 | 0.044 ± 0.008 | 0.043 ± 0.009 | 0.043 ± 0.009 |

Data adapted from a study by Rovei et al. (1982).

Urinary Excretion of Theophylline and its Metabolites

The following table presents the percentage of the administered theophylline dose recovered in the urine as unchanged drug and its major metabolites over 48 hours.

| Compound | % of Dose Excreted in Urine |

| Theophylline | 13.7 - 16.8% |

| 1,3-Dimethyluric Acid | 35 - 42% |

| 1-Methyluric Acid | 21.3 - 26.7% |

| 3-Methylxanthine | 11.5 - 13.7% |

Data represents the range observed across doses of 125 mg, 250 mg, 375 mg, and 500 mg.

Experimental Protocols

This section outlines a detailed methodology for a pharmacokinetic study of theophylline utilizing this compound as an internal standard for quantitative analysis.

Clinical Study Design and Sample Collection

A typical clinical study to assess the pharmacokinetics of theophylline would involve the following workflow:

Caption: Clinical study workflow.

Sample Preparation for LC-MS/MS Analysis

-

Plasma Sample Preparation:

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

-

Urine Sample Preparation:

-

Thaw urine samples and vortex to mix.

-

Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.

-

Dilute the urine sample 1:10 with deionized water.

-

To 100 µL of the diluted urine, add 10 µL of the internal standard working solution (this compound in methanol).

-

Vortex and inject an aliquot into the LC-MS/MS system.

-

LC-MS/MS Instrumentation and Conditions

The following table provides typical LC-MS/MS parameters for the simultaneous quantification of theophylline and its metabolites.

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate all analytes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Theophylline | 181.1 | 124.1 |

| 1,3-Dimethyluric Acid | 211.1 | 154.1 |

| 1-Methyluric Acid | 183.1 | 141.1 |

| This compound (IS) | 186.1 | 144.1 |

| 3-Methylxanthine | 167.1 | 110.1 |

| 1-Methylxanthine | 167.1 | 124.1 |

Conclusion

The pharmacokinetic profile of theophylline is complex, with metabolism being the primary route of elimination. The formation of 1-methyluric acid is a significant metabolic pathway. The use of stable isotope-labeled internal standards, such as this compound, is essential for the accurate and precise quantification of theophylline and its metabolites in biological matrices. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to design and conduct robust pharmacokinetic studies of theophylline. A thorough understanding of its pharmacokinetics is paramount for optimizing therapeutic regimens and ensuring patient safety.

References

- 1. A rapid and simultaneous analysis of theophylline and its metabolites in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 2. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of theophylline: a dose-range study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theophylline [dailymed.nlm.nih.gov]

- 5. Dose dependent pharmacokinetics of theophylline: Michaelis-Menten parameters for its major metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Theophylline: A Technical Guide Utilizing 1-Methyluric Acid-d3 as a Key Analytical Tool

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetics of theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases. A particular focus is placed on the role and application of the stable isotope-labeled metabolite, 1-Methyluric Acid-d3, in elucidating the metabolic pathways and quantifying the disposition of theophylline. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of metabolic and experimental workflows.

Introduction to Theophylline Pharmacokinetics

Theophylline is a bronchodilator with a narrow therapeutic index, necessitating a thorough understanding of its pharmacokinetic profile to ensure efficacy and minimize toxicity.[1] The drug is primarily metabolized in the liver, with less than 15% excreted unchanged in the urine.[2][3] The major metabolic pathways involve N-demethylation and 8-hydroxylation, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP1A2 and to a lesser extent, CYP2E1.[4]

The main metabolites of theophylline include:

-

1,3-dimethyluric acid (1,3-DMU)

-

1-methyluric acid (1-MU)

-

3-methylxanthine (3-MX)

1-Methyluric acid is a significant metabolite, and its formation is a key indicator of one of the N-demethylation pathways of theophylline.[5] The use of stable isotope-labeled compounds, such as this compound, has become an invaluable tool in pharmacokinetic research. These labeled compounds can be used as internal standards for highly accurate quantification by isotope dilution mass spectrometry or as tracers to investigate the kinetics of metabolic pathways without introducing pharmacological effects.

Theophylline Metabolic Pathway

The metabolism of theophylline is a multi-step process involving several enzymes. The following diagram illustrates the primary metabolic pathways leading to the formation of its major metabolites, including 1-methyluric acid.

Caption: Metabolic pathway of theophylline.

Quantitative Analysis of Theophylline and its Metabolites

Accurate quantification of theophylline and its metabolites is crucial for pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving high sensitivity and specificity.

Pharmacokinetic Parameters of Theophylline

The following table summarizes the key pharmacokinetic parameters of theophylline from a dose-ranging study in healthy adult volunteers.

| Parameter | 125 mg Dose | 250 mg Dose | 375 mg Dose | 500 mg Dose |

| Cmax (mg/L) | 2.6 ± 0.3 | 5.1 ± 0.6 | 7.8 ± 0.9 | 10.2 ± 1.2 |

| tmax (h) | 1.9 ± 0.4 | 2.1 ± 0.5 | 2.3 ± 0.6 | 2.5 ± 0.7 |

| AUC₀-∞ (mg·h/L) | 28.5 ± 5.4 | 58.2 ± 11.5 | 89.1 ± 18.2 | 118.6 ± 24.1 |

| t½ (h) | 7.9 ± 1.5 | 8.1 ± 1.6 | 8.3 ± 1.7 | 8.5 ± 1.8 |

| CL (L/h/kg) | 0.045 ± 0.008 | 0.044 ± 0.008 | 0.043 ± 0.009 | 0.043 ± 0.009 |

Data adapted from a study by Rovei et al. (1982).

Urinary Excretion of Theophylline and its Metabolites

The following table presents the percentage of the administered theophylline dose recovered in the urine as unchanged drug and its major metabolites over 48 hours.

| Compound | % of Dose Excreted in Urine |

| Theophylline | 13.7 - 16.8% |

| 1,3-Dimethyluric Acid | 35 - 42% |

| 1-Methyluric Acid | 21.3 - 26.7% |

| 3-Methylxanthine | 11.5 - 13.7% |

Data represents the range observed across doses of 125 mg, 250 mg, 375 mg, and 500 mg.

Experimental Protocols

This section outlines a detailed methodology for a pharmacokinetic study of theophylline utilizing this compound as an internal standard for quantitative analysis.

Clinical Study Design and Sample Collection

A typical clinical study to assess the pharmacokinetics of theophylline would involve the following workflow:

Caption: Clinical study workflow.

Sample Preparation for LC-MS/MS Analysis

-

Plasma Sample Preparation:

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

-

Urine Sample Preparation:

-

Thaw urine samples and vortex to mix.

-

Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.

-

Dilute the urine sample 1:10 with deionized water.

-

To 100 µL of the diluted urine, add 10 µL of the internal standard working solution (this compound in methanol).

-

Vortex and inject an aliquot into the LC-MS/MS system.

-

LC-MS/MS Instrumentation and Conditions

The following table provides typical LC-MS/MS parameters for the simultaneous quantification of theophylline and its metabolites.

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate all analytes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Theophylline | 181.1 | 124.1 |

| 1,3-Dimethyluric Acid | 211.1 | 154.1 |

| 1-Methyluric Acid | 183.1 | 141.1 |

| This compound (IS) | 186.1 | 144.1 |

| 3-Methylxanthine | 167.1 | 110.1 |

| 1-Methylxanthine | 167.1 | 124.1 |

Conclusion

The pharmacokinetic profile of theophylline is complex, with metabolism being the primary route of elimination. The formation of 1-methyluric acid is a significant metabolic pathway. The use of stable isotope-labeled internal standards, such as this compound, is essential for the accurate and precise quantification of theophylline and its metabolites in biological matrices. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to design and conduct robust pharmacokinetic studies of theophylline. A thorough understanding of its pharmacokinetics is paramount for optimizing therapeutic regimens and ensuring patient safety.

References

- 1. A rapid and simultaneous analysis of theophylline and its metabolites in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 2. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of theophylline: a dose-range study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theophylline [dailymed.nlm.nih.gov]

- 5. Dose dependent pharmacokinetics of theophylline: Michaelis-Menten parameters for its major metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-Methyluric Acid-d3 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of 1-Methyluric Acid-d3 as an internal standard in quantitative bioanalysis. Utilizing a stable isotope-labeled standard is a critical practice in mass spectrometry to ensure accuracy and precision by correcting for variability in sample preparation and instrument response. This document details the principles of its use, experimental protocols, and relevant metabolic context.

Core Principles of Internal Standardization with this compound

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. The ideal IS has physicochemical properties very similar to the analyte of interest. This compound is the deuterium-labeled analog of 1-methyluric acid, a metabolite of caffeine (B1668208) and theophylline.[1] By replacing three hydrogen atoms with deuterium (B1214612) on the methyl group, its molecular weight is increased by three mass units. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they experience comparable effects during sample processing and analysis.[1]

The principle of stable isotope dilution (SID) relies on the relative response of the analyte to the internal standard. Any loss of analyte during sample extraction, or fluctuations in ionization efficiency in the mass spectrometer, will be mirrored by a proportional loss or fluctuation of the internal standard. This allows for accurate quantification based on the ratio of the analyte's signal to the internal standard's signal.

Data Presentation: Mass Spectrometry Parameters

The successful application of this compound as an internal standard in LC-MS/MS analysis hinges on the careful selection of mass spectrometry parameters. Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of operation for quantitative analysis. The table below summarizes the key MS parameters for 1-methyluric acid and its deuterated internal standard. These parameters are essential for setting up a robust and reliable analytical method.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 1-Methyluric Acid | 183.1 | 140.1 | Negative |

| This compound | 186.1 | 143.1 | Negative |

Note: The specific declustering potential and collision energy should be optimized for the specific mass spectrometer being used. The values provided in more detailed protocols serve as a starting point.

Experimental Protocols

A meticulously executed experimental protocol is fundamental to achieving reliable and reproducible quantitative results. The following sections provide a detailed methodology for the analysis of 1-methyluric acid in urine using this compound as an internal standard.

Preparation of Stock and Working Solutions

-

1-Methyluric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-methyluric acid in 10 mL of a suitable solvent, such as a small amount of ammonium (B1175870) hydroxide (B78521) in water to aid dissolution.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same solvent as the analyte stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-methyluric acid stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve covering the expected concentration range of the analyte in the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) in the same solvent as the working standards. This solution will be added to all samples, calibrators, and quality controls.

Sample Preparation from Urine

The following protocol outlines a "dilute-and-shoot" method, which is often sufficient for urine samples due to the relatively high concentrations of caffeine metabolites.[2]

-

Sample Thawing and Mixing: Thaw frozen urine samples at room temperature and vortex thoroughly to ensure homogeneity.

-

Aliquoting: Transfer a 100 µL aliquot of each urine sample, calibrator, and quality control into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a fixed volume (e.g., 10 µL) of the this compound internal standard spiking solution to each tube.

-

Dilution: Add a dilution buffer (e.g., 890 µL of 25 mM ammonium formate (B1220265) in water, pH 2.75) to each tube, resulting in a 1:10 final dilution of the urine sample.[2]

-

Vortexing and Centrifugation: Vortex the tubes for 30 seconds to ensure thorough mixing. Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet any particulate matter.[3]

-

Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS conditions for the analysis of 1-methyluric acid. These should be optimized for the specific instrumentation available.

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM analysis.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-1 min: 2% B

-

1-8 min: 2-95% B

-

8-10 min: 95% B

-

10.1-12 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray ionization (ESI) in negative mode.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound as an internal standard.

Caffeine Metabolic Pathway

This diagram outlines the major metabolic pathway of caffeine, leading to the formation of 1-methyluric acid. Understanding this pathway provides context for the presence and significance of 1-methyluric acid in biological samples.

References

The Role of 1-Methyluric Acid-d3 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of 1-Methyluric Acid-d3 as an internal standard in quantitative bioanalysis. Utilizing a stable isotope-labeled standard is a critical practice in mass spectrometry to ensure accuracy and precision by correcting for variability in sample preparation and instrument response. This document details the principles of its use, experimental protocols, and relevant metabolic context.

Core Principles of Internal Standardization with this compound

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. The ideal IS has physicochemical properties very similar to the analyte of interest. This compound is the deuterium-labeled analog of 1-methyluric acid, a metabolite of caffeine and theophylline.[1] By replacing three hydrogen atoms with deuterium on the methyl group, its molecular weight is increased by three mass units. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they experience comparable effects during sample processing and analysis.[1]

The principle of stable isotope dilution (SID) relies on the relative response of the analyte to the internal standard. Any loss of analyte during sample extraction, or fluctuations in ionization efficiency in the mass spectrometer, will be mirrored by a proportional loss or fluctuation of the internal standard. This allows for accurate quantification based on the ratio of the analyte's signal to the internal standard's signal.

Data Presentation: Mass Spectrometry Parameters

The successful application of this compound as an internal standard in LC-MS/MS analysis hinges on the careful selection of mass spectrometry parameters. Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of operation for quantitative analysis. The table below summarizes the key MS parameters for 1-methyluric acid and its deuterated internal standard. These parameters are essential for setting up a robust and reliable analytical method.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 1-Methyluric Acid | 183.1 | 140.1 | Negative |

| This compound | 186.1 | 143.1 | Negative |

Note: The specific declustering potential and collision energy should be optimized for the specific mass spectrometer being used. The values provided in more detailed protocols serve as a starting point.

Experimental Protocols

A meticulously executed experimental protocol is fundamental to achieving reliable and reproducible quantitative results. The following sections provide a detailed methodology for the analysis of 1-methyluric acid in urine using this compound as an internal standard.

Preparation of Stock and Working Solutions

-

1-Methyluric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-methyluric acid in 10 mL of a suitable solvent, such as a small amount of ammonium hydroxide in water to aid dissolution.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same solvent as the analyte stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-methyluric acid stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve covering the expected concentration range of the analyte in the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) in the same solvent as the working standards. This solution will be added to all samples, calibrators, and quality controls.

Sample Preparation from Urine

The following protocol outlines a "dilute-and-shoot" method, which is often sufficient for urine samples due to the relatively high concentrations of caffeine metabolites.[2]

-

Sample Thawing and Mixing: Thaw frozen urine samples at room temperature and vortex thoroughly to ensure homogeneity.

-

Aliquoting: Transfer a 100 µL aliquot of each urine sample, calibrator, and quality control into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a fixed volume (e.g., 10 µL) of the this compound internal standard spiking solution to each tube.

-

Dilution: Add a dilution buffer (e.g., 890 µL of 25 mM ammonium formate in water, pH 2.75) to each tube, resulting in a 1:10 final dilution of the urine sample.[2]

-

Vortexing and Centrifugation: Vortex the tubes for 30 seconds to ensure thorough mixing. Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet any particulate matter.[3]

-

Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS conditions for the analysis of 1-methyluric acid. These should be optimized for the specific instrumentation available.

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM analysis.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-1 min: 2% B

-

1-8 min: 2-95% B

-

8-10 min: 95% B

-

10.1-12 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray ionization (ESI) in negative mode.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound as an internal standard.

Caffeine Metabolic Pathway

This diagram outlines the major metabolic pathway of caffeine, leading to the formation of 1-methyluric acid. Understanding this pathway provides context for the presence and significance of 1-methyluric acid in biological samples.

References

A Technical Guide to 1-Methyluric Acid-d3: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyluric Acid-d3, a deuterated analog of 1-Methyluric acid. It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds in their studies. This document details the molecular properties of this compound and its non-deuterated counterpart, outlines a typical experimental protocol for its use, and illustrates its application in quantitative analysis.

Core Molecular Data

The key quantitative data for this compound and 1-Methyluric Acid are summarized in the table below for straightforward comparison. The incorporation of three deuterium (B1214612) atoms in the methyl group of this compound results in a predictable mass shift, which is fundamental to its utility as an internal standard.

| Property | This compound | 1-Methyluric Acid |

| Chemical Formula | C₆H₃D₃N₄O₃[1][2][3][4] | C₆H₆N₄O₃[5] |

| Molecular Weight | 185.16 g/mol | 182.14 g/mol |

| CAS Number | 1189480-64-5 | 708-79-2 |

Application in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of 1-Methyluric acid in biological samples. 1-Methyluric acid is a metabolite of caffeine (B1668208) and theophylline, and its accurate measurement is crucial in pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like this compound is a widely accepted method to improve the accuracy and precision of quantitative analyses by mass spectrometry.